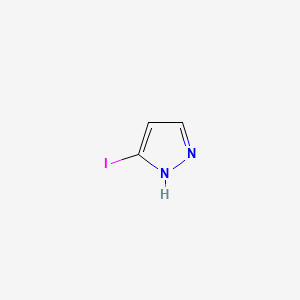

3-Iodo-1H-pyrazole

Description

Significance of Halogenated Pyrazoles in Organic Synthesis and Heterocyclic Chemistry

Halogenated pyrazoles, as a class of compounds, are of paramount importance in the fields of organic synthesis and heterocyclic chemistry. The halogen substituent provides a site for regioselective functionalization, which is often a critical first step in the synthesis of more elaborate pyrazole (B372694) derivatives. researchgate.net Halogenation of the pyrazole nucleus can be directed to specific positions, although direct halogenation typically occurs at the 4-position if it is unsubstituted. researchgate.netsci-hub.se To achieve 3- or 5-halogenation with electrophilic reagents, the 4-position must often be blocked. researchgate.net

The utility of halogenated pyrazoles stems from their ability to participate in a wide array of chemical reactions. These include nucleophilic substitution, oxidation-reduction, and various cross-coupling reactions, such as the Suzuki and Sonogashira reactions. arkat-usa.orgresearchgate.net These transformations enable chemists to construct complex molecules with a high degree of precision, leading to the development of novel compounds with applications in medicinal chemistry, agrochemicals, and materials science. researchgate.netchemimpex.com The increasing interest in pyrazole-based compounds is driven by the discovery of numerous practical applications, with fluorinated analogues being especially significant. researchgate.net

Overview of 3-Iodo-1H-pyrazole as a Key Intermediate in Chemical Transformations

This compound, in particular, stands out as a crucial intermediate in chemical synthesis. chemimpex.com Its value lies in the reactivity of the carbon-iodine bond, which is weaker and more polarizable than other carbon-halogen bonds, making it an excellent leaving group in cross-coupling reactions. mdpi.com This reactivity allows for the efficient formation of carbon-carbon and carbon-heteroatom bonds, providing a modular approach to the synthesis of a diverse range of substituted pyrazoles. arkat-usa.orgresearchgate.net

The compound serves as a versatile building block for creating more complex heterocyclic systems. For instance, it is utilized in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are of interest in medicinal chemistry. journalijar.comtcichemicals.com Furthermore, the N-H group of the pyrazole ring can be protected, allowing for selective reactions at other positions before deprotection. arkat-usa.orgresearchgate.net This strategic manipulation of protecting groups, combined with the reactivity of the iodo-substituent, provides chemists with a powerful toolkit for the synthesis of highly functionalized pyrazole derivatives with tailored properties. arkat-usa.orgresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃H₃IN₂ | nih.govchemimpex.comthermofisher.com |

| Molecular Weight | 193.97 g/mol | nih.govchemimpex.com |

| Appearance | White to off-white or yellow crystalline solid/powder | chemimpex.comthermofisher.com |

| Melting Point | 66-75 °C | chemimpex.comthermofisher.com |

| CAS Number | 4522-35-4 | nih.govchemimpex.comfishersci.ca |

| IUPAC Name | 5-iodo-1H-pyrazole | nih.govthermofisher.comfishersci.ca |

| SMILES | C1=C(I)N=CN1 | thermofisher.comfishersci.ca |

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3IN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKDVLFJSMVBLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963354 | |

| Record name | 3-Iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4522-35-4, 1007351-17-8 | |

| Record name | 3-Iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Iodo-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Iodo 1h Pyrazole and Its Derivatives

Regioselective Iodination Strategies of Pyrazole (B372694) Scaffolds

The direct introduction of an iodine atom onto the pyrazole ring is a fundamental approach to synthesizing iodo-pyrazoles. The regioselectivity of this transformation is highly dependent on the reaction conditions and the substitution pattern of the pyrazole substrate.

Electrophilic Iodination Protocols

Electrophilic iodination stands as a primary method for the synthesis of iodopyrazoles. The choice of iodinating agent and reaction conditions dictates the regioselectivity and efficiency of the process. Commonly, the C4 position of the pyrazole ring is the most susceptible to electrophilic attack due to its higher electron density. mdpi.com

Various reagents and systems have been developed for this purpose. A combination of iodine and an oxidizing agent is frequently employed. For instance, a green chemistry approach utilizes iodine with hydrogen peroxide in water, which has proven effective for the 4-iodination of N-alkyl and N-aryl substituted pyrazoles. researchgate.net Another effective system involves the use of iodine and periodic acid (HIO₃) in a mixture of acetic acid and carbon tetrachloride. mdpi.com This method is noted for its efficiency and the absence of toxic waste. mdpi.com

N-Iodosuccinimide (NIS) is a widely used and effective electrophilic iodinating agent. researchgate.netacsgcipr.org Its reactivity can be enhanced by the addition of an acid catalyst, such as trifluoroacetic acid, which forms a more potent iodinating species in situ. researchgate.netacsgcipr.org The use of NIS in the presence of sulfuric acid allows for the iodination of even deactivated pyrazole rings. researchgate.net In some cases, ceric ammonium (B1175870) nitrate (B79036) (CAN) is used as a mild oxidant in conjunction with elemental iodine to achieve highly regioselective iodination at the C4-position. rsc.orgrsc.org

Cadmium(II) acetate (B1210297) has been shown to mediate the iodination of pyrazoles, particularly those with N-propargyl substituents. nih.govresearchgate.net Depending on the stoichiometry of the reagents, this method can lead to mono- or tri-iodinated products. nih.govresearchgate.net

The table below summarizes various electrophilic iodination conditions for pyrazole scaffolds.

| Reagent System | Position of Iodination | Substrate Scope | Reference |

| I₂ / H₂O₂ | 4 | N-alkyl and N-aryl pyrazoles | researchgate.net |

| I₂ / HIO₃ | 4 | General pyrazoles | mdpi.com |

| NIS / Trifluoroacetic Acid | 4 | Electron-rich aromatics | researchgate.netacsgcipr.org |

| I₂ / CAN | 4 | 1-aryl-3-CF₃-1H-pyrazoles | rsc.orgrsc.org |

| I₂ / Cadmium(II) acetate | 4 and propargyl group | N-propargyl pyrazoles | nih.govresearchgate.net |

| I₂ / NaI / K₂CO₃ | 4 | Pyrazoles with donor substituents | mdpi.com |

Lithiation-Iodination Approaches

An alternative strategy for achieving regioselective iodination, particularly at positions other than C4, involves a lithiation-iodination sequence. This method relies on the deprotonation of a specific carbon atom on the pyrazole ring using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with an iodine source, such as elemental iodine (I₂). rsc.orgrsc.org

The regioselectivity of the lithiation step is governed by the acidity of the C-H protons on the pyrazole ring, which can be influenced by the substituents present. For instance, in 1,3,5-trimethylpyrazole, lithiation occurs at the 1-methyl group. cdnsciencepub.com The ability of certain substituents, like the pyridine (B92270) nitrogen, to chelate the lithium ion can also direct the deprotonation to a specific position. beilstein-journals.org

The following table provides examples of lithiation-iodination reactions on pyrazole derivatives.

| Pyrazole Derivative | Base | Iodine Source | Position of Iodination | Reference |

| 1-Aryl-3-CF₃-1H-pyrazole | n-BuLi | I₂ | 5 | rsc.orgrsc.org |

| 3,5-di(pyridin-2-yl)-1H-pyrazole | n-BuLi | I₂ | 4 | beilstein-journals.org |

| 1,3,5-Trimethylpyrazole | n-BuLi | I₂ | 1-methyl | cdnsciencepub.com |

Electrochemical Iodination Methods

Electrochemical methods present a green and efficient alternative for the iodination of pyrazoles. dntb.gov.uaingentaconnect.com These reactions are typically carried out under constant-current electrolysis in an undivided cell. ingentaconnect.com The process involves the in-situ generation of an electrophilic halogen species (X₂) from the anodic oxidation of a halide salt (KX). ingentaconnect.com This electrochemically generated electrophile then reacts with the pyrazole substrate. ingentaconnect.com

This technique has been successfully applied to the bromination and iodination of various pyrazole derivatives. ingentaconnect.com The reactions proceed under mild conditions and avoid the use of hazardous reagents and catalysts. ingentaconnect.com In some cases, the electrochemically generated iodine monochloride (ICl) is proposed as the active oxidizing agent. rsc.org A notable method involves the electrogeneration of potassium iodate (B108269) (KIO₃), which then reacts to form hypoiodous acid (HOI) in situ, an effective iodinating agent that provides high yields of 4-iodopyrazoles. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions for the Introduction of the Iodo Moiety

While less common for the direct introduction of iodine, metal-catalyzed cross-coupling reactions are indispensable for the further functionalization of iodo-pyrazoles. The iodo substituent serves as an excellent leaving group in various palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings. rsc.orgrsc.orgumich.edu For instance, 3-iodo-1H-pyrazole derivatives can be coupled with phenylacetylene (B144264) under Sonogashira conditions. umich.eduarkat-usa.org Similarly, both 4- and 5-iodinated 3-trifluoromethyl-pyrazoles have been demonstrated to be valuable building blocks in Suzuki-Miyaura and Sonogashira cross-coupling reactions. rsc.orgrsc.org An efficient Suzuki coupling method has been reported for the synthesis of 3-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives from 3-iodo-1H-pyrazolo[3,4-d]pyrimidine and various aryl boronic acids using a pyridine-pyrazole/Pd(II) complex as a catalyst. journalijar.com

Strategic Protection and Deprotection of the Pyrazole N-H Moiety

The N-H proton of the pyrazole ring is acidic and can interfere with various synthetic transformations, including metal-catalyzed cross-coupling and reactions involving organometallic reagents. Therefore, the protection of the pyrazole nitrogen is often a necessary step in the synthesis of functionalized pyrazoles. arkat-usa.orgvu.lt

N-Ethoxyethyl (EtOEt) and N-Boc Protection Strategies

N-Ethoxyethyl (EtOEt) Protection:

The ethoxyethyl (EtOEt) group is a valuable protecting group for the pyrazole nitrogen. arkat-usa.orgvu.lt It is readily introduced by the acid-catalyzed addition of ethyl vinyl ether to the N-H bond of the pyrazole. arkat-usa.orgclockss.orgtandfonline.com This protection strategy has been successfully employed in the synthesis of various substituted this compound derivatives. arkat-usa.orgresearchgate.net The EtOEt group is stable under the conditions of Sonogashira cross-coupling and reactions with organolithium compounds. arkat-usa.org

A key feature of the EtOEt group is its facile removal under mild acidic conditions, which regenerates the N-H pyrazole. clockss.orgresearchgate.net This deprotection is often reversible, and the removal of byproducts like ethyl vinyl ether is necessary to drive the reaction to completion. researchgate.net Interestingly, the EtOEt group has been observed to migrate under mild acidic conditions, forming the most stable positional isomer. vu.lt

N-Boc Protection:

The tert-butoxycarbonyl (Boc) group is another widely used protecting group for the pyrazole nitrogen. It is typically introduced by reacting the pyrazole with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). arkat-usa.orgjapsonline.com The reaction can be carried out in the presence of a base such as triethylamine (B128534) or in a solvent like pyridine. rsc.orgmdpi.com A green method utilizing polyethylene (B3416737) glycol-400 (PEG-400) as a reaction medium for N-Boc protection has also been reported. japsonline.com

While the Boc group is generally stable, it has been found to be less robust than the EtOEt group in certain reactions, such as those involving organolithium compounds. arkat-usa.org However, it is widely used in various synthetic sequences for preparing functionalized pyrazoles. mdpi.comnih.govmdpi.com

Deprotection of the N-Boc group can be achieved under various conditions. A novel and selective method involves the use of sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) at room temperature, which effectively deprotects N-Boc pyrazoles in good to excellent yields while leaving other sensitive groups intact. arkat-usa.orguoa.grresearchgate.net

The following table summarizes the protection and deprotection methods for the pyrazole N-H moiety.

| Protecting Group | Protection Reagent/Conditions | Deprotection Conditions | Reference |

| Ethoxyethyl (EtOEt) | Ethyl vinyl ether, TFA, CH₂Cl₂ | Mild acidic hydrolysis | arkat-usa.orgvu.ltclockss.org |

| tert-Butoxycarbonyl (Boc) | (Boc)₂O, Triethylamine or Pyridine | NaBH₄ in EtOH; Acidic conditions | arkat-usa.orgjapsonline.comrsc.orgmdpi.comarkat-usa.orguoa.gr |

Evaluation of Protecting Group Stability and Migration Phenomena

The protection of the N-H group in the pyrazole ring is a crucial step before performing many synthetic transformations, including iodination and subsequent cross-coupling reactions, as pyrazoles themselves can act as ligands for transition metals. arkat-usa.orgresearchgate.netumich.edu The choice of protecting group is paramount, as its stability under the reaction conditions and its potential for migration can significantly impact the outcome of the synthesis.

Several protecting groups have been evaluated for the synthesis of this compound derivatives, with the tert-butyloxycarbonyl (Boc) and ethoxyethyl (EtOEt) groups being common choices. arkat-usa.orgresearchgate.netumich.edu While both can be introduced in good to excellent yields, their stability differs under various reaction conditions. arkat-usa.orgresearchgate.net For instance, the Boc group has been found to be insufficiently stable during reactions involving organolithium compounds and in gas chromatography-mass spectrometry (GC-MS) analysis. arkat-usa.orgresearchgate.net This instability limits its application in certain synthetic pathways.

The EtOEt group, on the other hand, offers a more robust alternative. arkat-usa.orgresearchgate.net It can be readily introduced by reacting the pyrazole with ethyl vinyl ether in the presence of a catalytic amount of acid, such as trifluoroacetic acid (TFA). arkat-usa.orgresearchgate.netresearchgate.net However, a significant phenomenon observed with the EtOEt group is its tendency to migrate under acidic conditions. arkat-usa.orgresearchgate.netresearchgate.netvu.lt This migration is an equilibrium process, and the protecting group tends to move to the thermodynamically most stable position. vu.lt

This migration can be both a challenge and an opportunity. For instance, during the protection of 3,4-disubstituted or 3,4,5-trisubstituted pyrazoles, the EtOEt group can migrate to form the most stable isomer. vu.lt Researchers have also found that the acidity of silica (B1680970) gel used in column chromatography can be sufficient to induce the migration of the EtOEt group. researchgate.net This can be prevented by pre-washing the silica gel with a solution of triethylamine (TEA) in dichloromethane. researchgate.net

The "SEM switch" is another strategy involving protecting group transposition. The 2-(trimethylsilyl)ethoxymethyl (SEM) group can be moved from one nitrogen to the other in a single step. nih.gov This transposition effectively changes the unreactive C-3 position to the more reactive C-5 position, enabling sequential arylations. nih.gov

The stability and migration of protecting groups are critical considerations in the synthesis of this compound derivatives. The table below summarizes the characteristics of some commonly used protecting groups.

| Protecting Group | Introduction Reagents | Stability | Migration/Rearrangement | Key Findings |

| Boc | Boc anhydride | Unstable in the presence of organolithium reagents and during GC-MS analysis. arkat-usa.orgresearchgate.net | Not typically observed. | Not suitable for all subsequent reaction conditions due to its lability. arkat-usa.orgresearchgate.net |

| EtOEt | Ethyl vinyl ether, cat. TFA | Generally stable, but migration occurs under acidic conditions. arkat-usa.orgresearchgate.netresearchgate.net | Migrates to the most thermodynamically stable position on the pyrazole ring. vu.lt This can be controlled by careful pH management. arkat-usa.orgresearchgate.net | Can be used as a "switchable" protecting group to access different isomers. researchgate.net |

| SEM | SEM-Cl | Stable under catalytic arylation conditions. nih.gov | Can be intentionally transposed from one nitrogen to the other ("SEM switch"). nih.gov | Enables sequential functionalization of the C-3 and C-5 positions. nih.gov |

| THP | Dihydropyran, cat. acid | Generally stable. | Less prone to migration compared to EtOEt under similar conditions. | Recommended for the synthesis of unsymmetrical pyrazole derivatives. arkat-usa.orgresearchgate.netumich.edu |

Advanced Synthetic Approaches to this compound Derivatives

To enhance the efficiency, selectivity, and environmental friendliness of pyrazole synthesis, researchers have explored a variety of advanced synthetic methodologies. These approaches often lead to higher yields, shorter reaction times, and access to novel derivatives.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often accelerating reaction rates and improving yields. In the context of pyrazole synthesis, microwave-assisted reactions have been employed for cycloaddition reactions. For example, the synthesis of 3,5-disubstituted-1H-pyrazoles has been achieved through the microwave-assisted cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds under solvent-free conditions. mdpi.com This method highlights the potential for rapid and efficient construction of the pyrazole core, which can then be further functionalized to introduce the iodo group. The use of microwave heating can also favor certain reaction pathways, potentially influencing the regioselectivity of subsequent iodination steps.

Ultrasound-Assisted Synthesis

Ultrasound irradiation is another energy source used to promote chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, accelerating reaction rates. While specific examples of ultrasound-assisted synthesis of this compound are not extensively detailed in the provided context, the general principles of sonochemistry suggest its potential applicability. It could be particularly useful in heterogeneous reactions, such as the iodination of pyrazoles in a two-phase system, by enhancing mass transfer and interfacial contact.

Mechanochemical Activation in Pyrazole Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. Ball milling is a common mechanochemical technique. While direct mechanochemical synthesis of this compound is not explicitly described, the principles of this approach are relevant. The high energy imparted during milling can overcome activation barriers and promote reactions between solid-state reactants. This could be a promising avenue for the direct iodination of solid pyrazole precursors, potentially reducing waste and simplifying work-up procedures.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps into a single operation without isolating intermediates. This approach reduces waste, saves time, and can lead to the rapid assembly of complex molecules from simple starting materials.

Several MCRs have been developed for the synthesis of substituted pyrazoles. For instance, a three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org Another example is the iodine-catalyzed cascade reaction between enaminones, hydrazines, and DMSO to produce 1,4-disubstituted pyrazoles. organic-chemistry.org

In the context of this compound derivatives, a one-pot reaction has been reported for the synthesis of 4-(phenylselanyl)pyrazoles, where α,β-alkynic aldehydes react with hydrazines, followed by the addition of phenylselenyl chloride. mdpi.com A similar one-pot strategy could be envisioned for the synthesis of 3-iodo-pyrazoles, where an iodinating agent is introduced in the final step of a multicomponent reaction that constructs the pyrazole ring. The development of such one-pot procedures for the direct synthesis of this compound derivatives remains an active area of research, promising more streamlined and efficient access to these valuable building blocks.

Reactivity and Reaction Mechanisms of 3 Iodo 1h Pyrazole

Mechanistic Investigations of Electrophilic Substitution on the Pyrazole (B372694) Ring

Electrophilic substitution is a fundamental reaction class for aromatic heterocycles, including pyrazole. The regioselectivity of this reaction on the pyrazole ring is dictated by the electronic properties of the ring and its substituents. For the unsubstituted 1H-pyrazole, the C-4 position is the most electron-rich and sterically accessible, making it the preferred site for electrophilic attack. arkat-usa.orgresearchgate.net

When a substituent is present, it further directs incoming electrophiles. In the case of 3-iodo-1H-pyrazole, the iodine atom is an electron-withdrawing group via induction, which deactivates the ring towards electrophilic attack compared to unsubstituted pyrazole. However, it is an ortho-, para-director. Given the pyrazole ring structure, this directs incoming electrophiles primarily to the C-4 position. Therefore, electrophilic substitution on this compound, such as halogenation or nitration, predominantly yields 3-iodo-4-substituted-1H-pyrazole derivatives. researchgate.net

The general mechanism for electrophilic aromatic substitution (SEAr) on the this compound ring involves the attack of an electrophile (E+) on the electron-rich C-4 position. This forms a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion. The positive charge in this intermediate is delocalized over the pyrazole ring. The final step is the deprotonation at the C-4 position by a weak base, which restores the aromaticity of the ring and yields the 4-substituted product.

Palladium-Catalyzed Cross-Coupling Reactions of this compound Derivatives

The carbon-iodine bond in this compound is particularly well-suited for palladium-catalyzed cross-coupling reactions. This has made it a valuable substrate for the synthesis of complex, substituted pyrazoles, which are prevalent motifs in pharmaceuticals and materials science. arkat-usa.orgresearchgate.net The utility of iodo-pyrazoles as building blocks in these reactions is well-documented. rsc.org For many of these reactions, protection of the pyrazole N-H group is necessary to prevent side reactions, as pyrazoles themselves can act as ligands for transition metals. arkat-usa.orgresearchgate.netumich.edu Common protecting groups include the ethoxyethyl (EtOEt) group. arkat-usa.orgresearchgate.net

Sonogashira Coupling Reactions

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is highly effective with this compound derivatives. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.

Research has demonstrated the successful Sonogashira coupling of various N-protected this compound derivatives with phenylacetylene (B144264) under standard conditions, leading to the synthesis of 3-(phenylethynyl)-1H-pyrazole derivatives in high yields. arkat-usa.orgresearchgate.net In contrast, the corresponding bromo-pyrazoles often fail to react under similar conditions, highlighting the superior reactivity of the iodo-derivatives. researchgate.net These reactions provide valuable intermediates for further transformations, such as intramolecular cyclization. arkat-usa.orgresearchgate.netumich.edu

| Substrate (N-Protected this compound) | Alkyne | Product | Yield (%) | Reference |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 91 | arkat-usa.org |

| 1-(1-Ethoxyethyl)-3-iodo-4-methyl-1H-pyrazole | Phenylacetylene | 1-(1-Ethoxyethyl)-4-methyl-3-(phenylethynyl)-1H-pyrazole | 88 | arkat-usa.org |

| 4-Bromo-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | 4-Bromo-1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 85 | arkat-usa.org |

| 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole-4-carbaldehyde | Phenylacetylene | 1-(1-Ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-4-carbaldehyde | 82 | arkat-usa.org |

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. This reaction has been applied to 3-iodo-1H-indazole (a benzo-fused pyrazole analog) and other iodo-pyrazoles to introduce aryl and heteroaryl substituents. mdpi.com

For instance, the coupling of 1-aryl-3-CF3-4-iodo-1H-pyrazoles with phenylboronic acid using a Pd(PPh₃)₄ catalyst successfully yields the corresponding 4-phenylated derivatives. rsc.org Similarly, C-3 functionalization of 3-iodo-1H-indazole with various organoboronic acids has been achieved using ferrocene-based palladium catalysts, highlighting the importance of catalyst and solvent choice in achieving high yields. mdpi.com Microwave-assisted Suzuki-Miyaura coupling has also proven effective for the C3-arylation of related pyrazolo[1,5-a]pyrimidin-5-ones. rsc.org

| Iodo-pyrazole Substrate | Boronic Acid | Catalyst | Product | Yield (%) | Reference |

| 1-Phenyl-3-CF₃-4-iodo-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | 1-Phenyl-3-CF₃-4-phenyl-1H-pyrazole | 56 | rsc.org |

| 3-Iodo-1H-indazole | 4-Methoxyphenylboronic acid | PdCl₂(dppf) in BMImBF₄ | 3-(4-Methoxyphenyl)-1H-indazole | 93 | mdpi.com |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | Pd(OAc)₂/SPhos | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | 74 | rsc.org |

Negishi Coupling Reactions

The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is a powerful tool for creating carbon-carbon bonds and has been successfully applied to functionalize the pyrazole core. beilstein-journals.org

Studies have shown that 4-iodopyrazoles can be effectively coupled with various organozinc reagents to produce tetrasubstituted pyrazoles. beilstein-journals.org For example, the Negishi coupling between 3-ethoxy-4-iodo-1H-pyrazole and a range of benzylzinc halides has been extensively studied, leading to the synthesis of 4-benzyl-3-ethoxy-1H-pyrazole derivatives. pasteur.fr These products can be further iodinated at the C-5 position, creating novel building blocks for chemical libraries. pasteur.fr The reaction allows for the coupling of sp², and sp³ carbon atoms to the pyrazole ring. wikipedia.org

| Iodo-pyrazole Substrate | Organozinc Reagent | Catalyst | Product | Yield (%) | Reference |

| 1,5-Diphenyl-3-(pyridin-2-yl)-4-iodo-1H-pyrazole | Phenylzinc chloride | Pd(PPh₃)₄ | 1,4,5-Triphenyl-3-(pyridin-2-yl)-1H-pyrazole | 87 | beilstein-journals.org |

| 3-Ethoxy-4-iodo-1H-pyrazole | 4-Fluorobenzylzinc chloride | Pd(dba)₂/XPhos | 4-(4-Fluorobenzyl)-3-ethoxy-1H-pyrazole | 75 | pasteur.fr |

| 1,3-Di(pyridin-2-yl)-5-phenyl-4-iodo-1H-pyrazole | 2-Pyridylzinc bromide | Pd(PPh₃)₄ | 1,3,4-Tri(pyridin-2-yl)-5-phenyl-1H-pyrazole | 35 | beilstein-journals.org |

Grignard Reagent Formation and Subsequent Derivatization of Iodo Pyrazoles

The formation of Grignard reagents from iodo-pyrazoles offers a classic route to nucleophilic pyrazole species, which can then react with various electrophiles. aablocks.commasterorganicchemistry.com However, the preparation and reactivity of these Grignard reagents can be complex and are influenced by the position of the iodine atom and the nature of other substituents on the pyrazole ring.

Studies comparing the reactivity of N-protected 3-iodo- and 4-iodopyrazoles towards alkyl magnesium halides have revealed significant differences. arkat-usa.orgresearchgate.net While 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole is readily converted to the corresponding Grignard reagent, the 3-iodo isomer, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole, is much less reactive. arkat-usa.orgresearchgate.net For instance, attempts to convert the 3-iodo derivative into a pyrazole-3-carbaldehyde via Grignard formation and subsequent reaction with a formylating agent resulted in low to no conversion under conditions that were successful for the 4-iodo isomer. arkat-usa.orgresearchgate.net

In the case of 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole, reaction with ethylmagnesium bromide at -10 °C showed that the iodo-magnesium exchange occurs preferentially at the 4th position of the pyrazole ring. vu.lt This highlights the higher reactivity of the C-4 iodine atom compared to the C-3 iodine in this specific context. The successful derivatization often requires an iodine-magnesium exchange reaction using reagents like i-PrMgBr·LiCl. arkat-usa.org

Cyclization and Rearrangement Pathways Involving this compound Intermediates

This compound and its derivatives serve as precursors for molecules that can undergo subsequent cyclization and rearrangement reactions to form fused heterocyclic systems.

One common strategy involves using the products of Sonogashira couplings. For example, 2-formylhetarylacetylenes, synthesized from the coupling of this compound-4-carbaldehyde with terminal alkynes, are valuable intermediates for intramolecular cyclization reactions. arkat-usa.orgresearchgate.netumich.edu The structure of the resulting cyclized products can vary depending on the reaction conditions and the nature of the starting materials. arkat-usa.orgumich.edu

Another pathway involves the synthesis of 4-alkynyl-3-hydroxy-1H-pyrazoles, which can be prepared from 4-iodo-1H-pyrazol-3-ol via palladium-catalyzed coupling. beilstein-journals.org These intermediates can then undergo a silver(I)-mediated 5-endo-dig cyclization to efficiently produce novel 2H-furo[2,3-c]pyrazole ring systems. beilstein-journals.org

Rearrangement reactions are also known. The Claisen rearrangement of 4-allyloxy-1H-pyrazoles, which can be synthesized from the corresponding 4-hydroxy-pyrazoles (obtainable from iodo-pyrazole precursors), provides a route to C-allyl pyrazoles. mdpi.com These rearranged products can then undergo further transformations, such as ring-closing metathesis (RCM), to construct novel pyrazole-fused oxepino rings. mdpi.com

Chemo- and Regioselectivity in Reactions of this compound

The reactivity of this compound is characterized by the presence of multiple reactive sites: the acidic N-H proton of the pyrazole ring, the carbon-iodine (C-I) bond, and the carbon-hydrogen (C-H) bonds at positions 4 and 5. This multiplicity of reactive centers makes the study of chemo- and regioselectivity crucial for its synthetic applications. The outcome of a reaction is highly dependent on the reaction conditions, the nature of the reagents, and the presence or absence of protecting groups.

Chemoselectivity: N-H vs. C-I Reactivity

A primary consideration in the chemistry of this compound is the chemoselective reactivity of the N-H bond versus the C-I bond. The pyrazole N-H proton is acidic and can interfere with many reactions targeting the C-I bond, particularly those involving organometallic reagents or transition metal catalysts. arkat-usa.orgresearchgate.net Consequently, protection of the pyrazole nitrogen is a common and often necessary strategy to achieve desired transformations at the C-3 position. arkat-usa.orgresearchgate.netumich.edu

Common protecting groups for the pyrazole nitrogen include the ethoxyethyl (EtOEt) and tert-butoxycarbonyl (Boc) groups. arkat-usa.orgresearchgate.net The N-ethoxyethyl group has proven particularly effective for enabling subsequent reactions. arkat-usa.orgresearchgate.net For instance, Sonogashira cross-coupling reactions of N-protected 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives with terminal alkynes proceed in high yields, demonstrating that protection of the N-H group is essential for the successful palladium-catalyzed coupling at the C-I bond. arkat-usa.orgresearchgate.net

The chemoselectivity between different halogen atoms on the pyrazole ring has also been investigated. In studies involving 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole, the iodine atom at the C-4 position exhibits greater reactivity towards Grignard reagents than the iodine at the C-3 position. arkat-usa.orgresearchgate.net This differential reactivity allows for selective functionalization at the C-4 position. Furthermore, in palladium-catalyzed direct C-H arylation of 4-iodo-N-substituted pyrazoles, the reaction occurs chemoselectively at the C-5 position, leaving the C-4 iodo group untouched for subsequent cross-coupling reactions like the Suzuki-Miyaura coupling. rsc.org

Regioselectivity: N-Alkylation and Ring Functionalization

Regioselectivity is a significant challenge in the functionalization of the pyrazole ring, particularly in N-alkylation and electrophilic substitution.

N-Alkylation: The N-alkylation of asymmetrically substituted pyrazoles can lead to a mixture of N-1 and N-2 regioisomers, often with poor selectivity, especially when there is insufficient steric hindrance to direct the incoming substituent. researchgate.net

Electrophilic Substitution: Electrophilic substitution on the pyrazole nucleus, such as halogenation, generally occurs with high regioselectivity at the C-4 position. arkat-usa.orgresearchgate.netresearchgate.net

Directed Lithiation: In contrast, metallation strategies can provide access to other regioisomers. For example, treatment of N-aryl-3-CF3-1H-pyrazoles with n-butyllithium (n-BuLi) followed by quenching with iodine results in exclusive formation of the 5-iodo derivative. researchgate.netrsc.org This highlights the ability to control regioselectivity by choosing between electrophilic substitution and directed ortho-metallation pathways.

The regioselectivity of metal-halogen exchange is notably dependent on reaction conditions. In the reaction of N-protected 3,4-diiodo-1H-pyrazole with ethylmagnesium bromide (EtMgBr), a mixture of 3-formyl and 4-formyl pyrazoles is observed after quenching with a formylating agent. arkat-usa.orgresearchgate.netumich.edu The selectivity of this reaction is highly temperature-dependent; lowering the temperature favors the formation of the 4-formyl product, demonstrating that kinetic control can be exerted to influence the regiochemical outcome. arkat-usa.orgumich.edu

Table 1: Regioselectivity in the Reaction of 1-(1-ethoxyethyl)-3,4-diiodo-1H-pyrazole with EtMgBr arkat-usa.orgumich.edu

| Reaction Temperature (°C) | Ratio of Isomers (4-formyl : 3-formyl) |

| +5 | 1 : 1 |

| -10 | 2 : 1 |

| -40 | 4 : 1 |

This table illustrates the effect of temperature on the regioselectivity of the iodo-EtMgBr exchange reaction, followed by formylation. Lower temperatures favor substitution at the C-4 position.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is a versatile handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. arkat-usa.orgmdpi.comresearchgate.net These reactions are highly chemoselective for the C-I bond, provided the pyrazole nitrogen is appropriately protected. researchgate.net

The Sonogashira coupling of N-protected 3-iodo-1H-pyrazoles with various terminal alkynes has been shown to be an efficient method for synthesizing 3-alkynyl-pyrazole derivatives, which are valuable intermediates for more complex heterocyclic systems. arkat-usa.orgresearchgate.net Similarly, the Suzuki-Miyaura reaction enables the C-3 arylation of the pyrazole ring, a critical transformation for the synthesis of many biologically active molecules. mdpi.com

Table 2: Sonogashira Cross-Coupling of N-Protected this compound Derivatives with Phenylacetylene arkat-usa.org

| Substrate | Protecting Group | Product Yield (%) |

| This compound | Ethoxyethyl (EtOEt) | 90 |

| 3-Iodo-4-methyl-1H-pyrazole | Ethoxyethyl (EtOEt) | 89 |

| 4-Bromo-3-iodo-1H-pyrazole | Ethoxyethyl (EtOEt) | 88 |

| 3-Iodo-4-nitro-1H-pyrazole | Ethoxyethyl (EtOEt) | 80 |

This table demonstrates the high efficiency of the Sonogashira reaction for various N-protected this compound substrates, highlighting the chemoselectivity of the reaction for the C-I bond.

Computational and Theoretical Studies on 3 Iodo 1h Pyrazole

Quantum Chemical Investigations via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure and properties of molecules like 3-Iodo-1H-pyrazole. DFT methods offer a balance between accuracy and computational cost, making them suitable for the investigation of a wide range of molecular systems.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity.

Table 1: Calculated HOMO-LUMO Gap for a Related Iodo-pyrazole Derivative

| Compound | Method | HOMO-LUMO Gap (eV) |

| 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | B3LYP/6-311++G(d,p) | 4.21 |

Data sourced from a computational chemistry analysis of a related pyrazolo[3,4-d]pyrimidine system.

Theoretical vibrational analysis through DFT is a powerful method for assigning and understanding the infrared (IR) and Raman spectra of molecules. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that aids in the interpretation of experimental data.

A study on the series of 4-halogenated-1H-pyrazoles, including 4-iodo-1H-pyrazole, utilized DFT calculations to compare with experimental IR and ¹H NMR spectroscopic data. For these compounds, the N-H stretching frequency is a key feature. In the solid state, hydrogen bonding significantly lowers this frequency compared to the gas-phase monomer. For 4-iodo-1H-pyrazole, a sharp feature in the IR spectrum is observed at 3110 cm⁻¹, which is characteristic of the catemeric (chain-like) hydrogen-bonding motif it forms.

Table 2: Experimental and Calculated N-H Stretching Frequencies for 4-Iodo-1H-pyrazole and Related Compounds

| Compound | H-Bonding Motif | Experimental N-H Stretch (cm⁻¹) |

| 1H-pyrazole | Catemer | 3126 |

| 4-Fluoro-1H-pyrazole | Catemer | 3133 |

| 4-Chloro-1H-pyrazole | Trimer | - |

| 4-Bromo-1H-pyrazole | Trimer | - |

| 4-Iodo-1H-pyrazole | Catemer | 3110 |

This table presents data for the 4-halogenated pyrazole (B372694) series to illustrate the impact of the halogen substituent and hydrogen-bonding motif on the N-H stretching frequency.

The molecular dipole moment and polarizability are fundamental electronic properties that govern a molecule's interaction with electric fields and its non-covalent interactions. DFT calculations can provide reliable predictions of these properties.

In the study of 4-halogenated-1H-pyrazoles, the calculated dipole moments were correlated with the observed solid-state hydrogen-bonding patterns. It was found that pyrazoles forming catemeric structures, such as 4-iodo-1H-pyrazole, generally have higher dipole moments than those forming trimeric structures. For a related derivative, 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a substantial dipole moment of 5.67 Debye was calculated, indicating significant molecular polarity.

Table 3: Calculated Dipole Moments for 4-Halogenated Pyrazoles

| Compound | H-Bonding Motif | Calculated Dipole Moment (D) |

| 1H-pyrazole | Catemer | > 2.5 |

| 4-Fluoro-1H-pyrazole | Catemer | > 2.5 |

| 4-Chloro-1H-pyrazole | Trimer | < 2.5 |

| 4-Bromo-1H-pyrazole | Trimer | < 2.5 |

| 4-Iodo-1H-pyrazole | Catemer | > 2.5 |

Data for the 4-halogenated pyrazole series, showing the correlation between the calculated dipole moment and the supramolecular hydrogen-bonding motif.

Molecular Interactions and Supramolecular Chemistry

The iodine substituent and the N-H group in this compound are key features that dictate its intermolecular interactions, leading to the formation of specific supramolecular architectures.

The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp²-hybridized nitrogen atom). This allows for the formation of various hydrogen-bonding motifs, such as dimers, trimers, and catemers (chains), in the solid state. In the crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine, a related molecule, pairs of molecules are connected into inversion dimers through N—H···N hydrogen bonds. The specific motif adopted by this compound would influence its crystal packing and physical properties. The nature and position of substituents on the pyrazole ring are known to direct the formation of these different motifs.

The iodine atom in this compound can act as a halogen bond donor, forming non-covalent interactions with Lewis basic sites (X). This interaction, denoted as C-I···X, is a significant force in crystal engineering. The importance of halogen bonding generally increases with the polarizability of the halogen atom, making iodine a strong halogen bond donor.

In the crystal structure of 3-Iodo-1H-pyrazolo[3,4-b]pyridine, C—I···N halogen bonds link the hydrogen-bonded dimers into zigzag chains. Similarly, for 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, Hirshfeld surface analysis quantified I···N interactions as contributing to 12% of the surface area, highlighting their importance in the crystal packing. Theoretical calculations, such as mapping the electrostatic potential surface, can predict the strength and directionality of these halogen bonds.

π-Stacking Interactions in Crystalline Structures

The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions, which collectively determine the final crystalline architecture. In the case of aromatic heterocyclic systems like this compound and its derivatives, π-stacking interactions play a crucial role in stabilizing the crystal lattice. These interactions involve the attractive, non-covalent forces between aromatic rings.

The specific geometric parameters of these interactions have been precisely measured. Analysis of the 3-Iodo-1H-pyrazolo[3,4-b]pyridine crystal structure shows distinct distances characteristic of stabilizing π-π stacking. nih.govnih.gov The nearly planar structure of such pyrazole derivatives is a key facilitator for these interactions.

Table 1: π-Stacking Interaction Parameters in 3-Iodo-1H-pyrazolo[3,4-b]pyridine Crystal Structure

| Interaction Parameter | Distance (Å) |

| Interplanar Distance 1 | 3.292 (1) |

| Interplanar Distance 2 | 3.343 (1) |

| Centroid-Centroid Distance 1 | 3.308 (1) |

| Centroid-Centroid Distance 2 | 3.430 (1) |

| Data sourced from crystallographic analysis of 3-Iodo-1H-pyrazolo[3,4-b]pyridine. nih.govnih.gov |

The presence of substituents can modulate the nature and extent of π-stacking. For example, the introduction of a pyridin-3-yl group onto the pyrazole core is thought to potentially enhance the molecule's capacity to engage in π-π stacking with aromatic amino acid residues within protein binding sites. vulcanchem.com The study of these interactions is fundamental to understanding the solid-state properties of these compounds and provides a basis for crystal engineering and the design of materials with specific packing motifs.

Structure-Activity Relationship (SAR) Analysis in Pyrazole Derivatives

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that investigates how the chemical structure of a compound influences its biological activity. For pyrazole derivatives, including those featuring a 3-iodo substitution, SAR studies provide a systematic framework for optimizing potency, selectivity, and other pharmacologically relevant properties. The pyrazole scaffold is particularly amenable to such exploration due to the relative ease of synthesizing derivatives with modifications at various positions. nih.gov

The iodine atom at the C3 position of the pyrazole ring is a key feature. Its size, polarizability, and ability to act as a halogen bond donor make it a significant modulator of biological activity. SAR studies often use the 3-iodo-pyrazole as a starting point or a key intermediate for generating a library of analogues. For example, the iodine can be replaced with various aryl or alkyl groups via cross-coupling reactions like the Suzuki reaction, allowing for a direct assessment of how different substituents at this position affect activity. nih.gov

Key SAR insights from studies on related pyrazole derivatives include:

Substitution at the 3-Position: The nature of the group at the 3-position is critical. In one study on meprin inhibitors, replacing a phenyl group with smaller alkyl groups (methyl, benzyl) at this position led to a decrease in inhibitory activity, suggesting that a larger, aromatic moiety is preferred for binding. nih.gov

Influence of Aromatic Substituents: When aryl groups are present at the 3- and 5-positions, their substitution pattern is important. For instance, introducing acidic carboxyphenyl moieties can increase activity against specific targets, with the position of the acidic group (e.g., meta- vs. para-) fine-tuning the potency. nih.gov

Role of the N1-Substituent: Substitution on the pyrazole nitrogen (N1) also impacts activity. The introduction of lipophilic groups like methyl or phenyl at the N1 position of 3,5-diphenylpyrazole (B73989) resulted in a decreased inhibitory activity compared to the unsubstituted (N-H) analogue. nih.gov

Bioisosteric Replacement: The iodine atom itself can be part of a broader SAR strategy. In the development of inhibitors, different halogens or other functional groups can be tested at the same position to probe the steric and electronic requirements of the target binding site. The unique properties of the iodine atom often provide a distinct reactivity and interaction profile compared to other halogens. vulcanchem.com

Table 2: Summary of SAR Findings for Pyrazole Derivatives

| Position of Modification | Substituent Type | General Effect on Activity | Reference |

| 3-Position | Small Alkyl Groups (vs. Phenyl) | Decreased inhibitory activity | nih.gov |

| 3-Position (Aryl) | Acidic groups (e.g., -COOH) | Can increase activity; position-dependent | nih.gov |

| N1-Position | Lipophilic Groups (Methyl, Phenyl) | Decreased inhibitory activity | nih.gov |

| Heterocycle Core | Introduction of additional Nitrogen atoms | Activity is highly dependent on nitrogen position | nih.gov |

| This table summarizes general trends observed in SAR studies of various pyrazole-based inhibitors. |

These studies collectively demonstrate that the this compound scaffold is a versatile template. The iodine atom not only directly contributes to the interaction profile of the molecule but also serves as a synthetic handle to systematically explore the SAR, guiding the rational design of new derivatives with enhanced biological functions.

Spectroscopic and Structural Characterization Methodologies for 3 Iodo 1h Pyrazole

Infrared (IR) and Raman Spectroscopic Analysis of Vibrational Modes

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of a molecule. The resulting spectra are a molecular fingerprint, revealing the presence of specific functional groups and providing information about the molecular structure. For 3-Iodo-1H-pyrazole, the analysis of its vibrational spectra allows for the identification of characteristic stretching and bending modes associated with the pyrazole (B372694) ring, the N-H bond, and the C-I bond.

Research on pyrazole and its derivatives has established assignments for key vibrational modes. The N-H stretching vibration in pyrazole aggregates typically appears as a broad band due to hydrogen bonding. aip.org The pyrazole ring itself exhibits several characteristic vibrations, including ring stretching and deformation modes. unesp.brderpharmachemica.com The introduction of an iodine atom at the C3 position is expected to influence these vibrations and introduce a characteristic C-I stretching mode, typically observed at lower frequencies (around 680 cm⁻¹) as seen in related iodo-heterocyclic compounds. vulcanchem.com

While a fully assigned experimental spectrum for this compound is not widely published, data from commercial suppliers confirms that the infrared spectrum is consistent with its proposed structure. avantorsciences.comthermofisher.comavantorsciences.comthermofisher.inthermofisher.com Based on studies of similar pyrazoles, a table of expected vibrational frequencies can be compiled. aip.orgunesp.brderpharmachemica.comnih.gov

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3200 - 2500 | Broad band, indicative of hydrogen bonding in the solid state or concentrated solutions. aip.org |

| C-H Stretch (aromatic) | 3150 - 3050 | Stretching vibrations of the C-H bonds on the pyrazole ring. |

| Ring Stretch (C=C, C=N) | 1600 - 1400 | Complex series of bands corresponding to the stretching vibrations within the pyrazole ring. unesp.brderpharmachemica.com |

| N-H In-plane Bend | 1550 - 1450 | Bending vibration of the N-H bond within the plane of the ring. aip.org |

| C-H In-plane Bend | 1300 - 1000 | Bending vibrations of the ring C-H bonds. |

| C-I Stretch | 700 - 650 | Stretching vibration of the carbon-iodine bond. vulcanchem.com |

This table is generated based on typical frequency ranges for the specified vibrational modes in related pyrazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C Chemical Shift Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous assignment of the molecular skeleton.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the three protons on the pyrazole ring (N-H, C4-H, and C5-H). The protons at C4 and C5 form a simple AX spin system and are expected to appear as doublets due to mutual coupling. Predicted ¹H NMR data suggests chemical shifts around δ 8.10 ppm and δ 6.74 ppm for these protons, with a coupling constant (J) of approximately 3 Hz. ichemical.com Experimental data from N-substituted derivatives, such as tert-Butyl this compound-1-carboxylate, show these aromatic protons at δ 8.16 (d, J = 2.8 Hz) and δ 6.76 (d, J = 2.8 Hz), corroborating the expected pattern. arkat-usa.orgresearchgate.net

The ¹³C NMR spectrum provides complementary information. The carbon atom directly attached to the iodine (C3) is expected to show a significant upfield shift due to the heavy-atom effect, a phenomenon well-documented for halogenated aromatic compounds. beilstein-journals.org In the N-Boc protected derivative, the C3 signal appears at δ 104.6 ppm. arkat-usa.orgresearchgate.net The other two ring carbons, C4 and C5, are observed at δ 118.2 ppm and δ 133.6 ppm, respectively, in the same derivative. arkat-usa.orgresearchgate.net

Table 2: ¹H NMR Chemical Shift Assignments for this compound Derivatives

| Proton | Predicted Chemical Shift (δ, ppm) for this compound ichemical.com | Experimental Chemical Shift (δ, ppm) for tert-Butyl this compound-1-carboxylate arkat-usa.orgresearchgate.net | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H5 | 8.10 | 8.16 | Doublet (d) | ~3 |

| H4 | 6.74 | 6.76 | Doublet (d) | ~3 |

This table presents predicted data for the parent compound and experimental data for an N-substituted derivative.

Table 3: ¹³C NMR Chemical Shift Assignments for tert-Butyl this compound-1-carboxylate arkat-usa.orgresearchgate.net

| Carbon | Chemical Shift (δ, ppm) | Description |

|---|---|---|

| C3 | 104.6 | Carbon bearing the iodine substituent. |

| C5 | 133.6 | Pyrazole ring carbon. |

| C4 | 118.2 | Pyrazole ring carbon. |

| C=O | 146.4 | Carbonyl carbon of the Boc protecting group. |

| C(CH₃)₃ | 86.1 | Quaternary carbon of the Boc group. |

This table shows experimental data for an N-substituted derivative of this compound.

Single-Crystal X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions, confirming the molecule's connectivity and revealing its packing in the crystal lattice.

While the specific crystal structure of this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC), analysis of closely related structures, such as 4-Iodo-1H-pyrazole, provides significant insight into the expected structural features. mdpi.com Pyrazole rings are known to be planar. researchgate.net In the solid state, 1H-pyrazoles typically form supramolecular assemblies through intermolecular hydrogen bonds between the pyrrole-like N-H donor of one molecule and the pyridine-like N2 acceptor of another. iucr.org These interactions can lead to various motifs, including dimers, trimers, or extended chains (catemers), as observed in 4-Iodo-1H-pyrazole. mdpi.com

The C-I bond length in related iodo-heterocycles is typically around 2.09 Å. X-ray diffraction analysis would confirm this and other key geometric parameters for this compound.

Table 4: Expected Crystallographic Parameters for this compound (based on related structures)

| Parameter | Expected Value/Observation | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c or similar | Defines the symmetry elements within the crystal. iucr.org |

| Hydrogen Bonding Motif | Catemer or Dimer | Describes the primary intermolecular interaction organizing the crystal packing. mdpi.comiucr.org |

| Pyrazole Ring Geometry | Planar | Confirms the aromatic nature of the heterocyclic ring. researchgate.net |

| C3-I Bond Length | ~2.1 Å | A key bond length confirming the position of the iodo-substituent. |

This table is generated based on published crystallographic data for analogous pyrazole compounds.

High-Resolution Mass Spectrometry (HRMS) and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This precision allows for the determination of a molecule's elemental composition from its exact mass, serving as a definitive confirmation of its chemical formula.

For this compound (C₃H₃IN₂), the calculated monoisotopic mass is 193.93410 Da. nih.gov HRMS analysis would measure the m/z of the molecular ion ([M]⁺˙) or a related ion (e.g., [M+H]⁺) to within a few parts per million (ppm) of this theoretical value, which is sufficient to distinguish it from other possible formulas with the same nominal mass.

Furthermore, the mass spectrum provides structural information through analysis of fragmentation patterns. For halogenated heterocyclic compounds, characteristic fragmentation pathways often include the loss of the halogen atom as a radical or the elimination of a hydrogen halide molecule. aip.org The presence of iodine is also readily identified by its unique isotopic signature, as it is monoisotopic (¹²⁷I).

HRMS data for derivatives, such as tert-Butyl this compound-1-carboxylate, have been reported, with the calculated value for the [M+Na]⁺ adduct being 316.9757, which was confirmed by experimental measurement. arkat-usa.orgresearchgate.net

Table 5: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Description |

|---|---|---|

| Molecular Formula | C₃H₃IN₂ | The elemental composition of the compound. thermofisher.com |

| Molecular Weight (Nominal) | 194 g/mol | The integer mass of the most abundant isotopes. |

| Monoisotopic Mass | 193.93410 Da | The exact mass calculated using the most abundant isotope of each element. nih.gov |

| Primary Ionization Product | [M]⁺˙ or [M+H]⁺ | The molecular ion or protonated molecule observed in the mass spectrum. |

This table summarizes the key mass spectrometry data used to confirm the identity and elemental composition of the title compound.

Advanced Research Trajectories and Applications of 3 Iodo 1h Pyrazole Derivatives

Role as Versatile Building Blocks in Complex Organic Synthesis

The 3-iodo-1H-pyrazole core is a highly valuable synthon for medicinal and organic chemists, primarily due to the reactivity of the carbon-iodine bond. This feature allows for the facile introduction of a wide array of functional groups through various cross-coupling reactions, making it an ideal starting material for the construction of complex molecular architectures. chemimpex.comarkat-usa.org

One of the most prominent applications of this compound derivatives is in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions. arkat-usa.org For instance, the Sonogashira cross-coupling of 1-(1-protected)-3-iodo-1H-pyrazole derivatives with terminal alkynes, such as phenylacetylene (B144264), proceeds with high yields to afford 3-alkynyl-1H-pyrazoles. arkat-usa.org These reactions are often carried out under standard conditions, demonstrating the robustness and utility of this building block. arkat-usa.org

A convenient synthetic route has been developed for the preparation of 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives, which serve as valuable synthetic intermediates. arkat-usa.org The protection of the N-H group of the pyrazole (B372694) is often necessary to prevent side reactions during cross-coupling, and the 1-(1-ethoxyethyl) group has proven to be a suitable choice. arkat-usa.org

The strategic functionalization of the pyrazole ring at the 3-position is crucial as direct electrophilic substitution typically occurs at the 4-position. arkat-usa.org Therefore, the use of this compound provides a reliable method for introducing substituents at a less accessible position, enabling the synthesis of a diverse range of pyrazole-based compounds with potential biological activities. arkat-usa.org

Table 1: Examples of Sonogashira Cross-Coupling Reactions with this compound Derivatives

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | 95 | arkat-usa.org |

| 1-(1-ethoxyethyl)-4-bromo-3-iodo-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | 1-(1-ethoxyethyl)-4-bromo-3-(phenylethynyl)-1H-pyrazole | 88 | arkat-usa.org |

| Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Ethyl 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole-4-carboxylate | 75 | arkat-usa.org |

Utility in the Formulation of Advanced Materials

The unique photophysical and electronic properties of pyrazole derivatives have led to their investigation in the development of advanced materials. Their inherent thermal stability and tunable electronic characteristics make them promising candidates for a variety of applications, from polymer technologies to organic electronics. chemimpex.comarkat-usa.org

Polymer and Coating Technologies

While specific research on the direct incorporation of this compound into polymers is emerging, the broader class of pyrazole-containing polymers has shown significant potential. These polymers can be designed to have enhanced durability and resistance to environmental factors. chemimpex.com The pyrazole moiety can be integrated into porous organic polymers (POPs) through multicomponent tandem polymerization reactions. researchgate.net For example, a pyrazole-containing POP synthesized from tetrakis(4-ethynylphenyl)silane, terephthaloyl chloride, and hydrazine (B178648) hydrate (B1144303) demonstrated excellent iodine vapor adsorption capacity. researchgate.net This suggests that the pyrazole units within the polymer network play a crucial role in the material's functionality. researchgate.net The reactive nature of the iodo-group in this compound could potentially be utilized as a handle for post-polymerization modification or as a cross-linking site to enhance the mechanical and thermal properties of polymer networks. mdpi.comrsc.org

Organic Light-Emitting Diode (OLED) Materials

Pyrazole derivatives are actively being explored in the design of new materials for Organic Light-Emitting Diodes (OLEDs). arkat-usa.org The pyrazole scaffold can be incorporated into molecules that serve as emitters, hosts, or charge-transporting materials in OLED devices. researchgate.netresearchgate.netnih.gov Pyrazoline derivatives, a related class of compounds, are known for their blue-emitting properties and high hole-transport efficiency. researchgate.net

The design of pyrazoloquinoline derivatives has been a subject of interest for their electroluminescent properties. arkat-usa.org Studies on these compounds involve investigating their photo-optical properties, such as absorption and photoluminescence spectra, alongside quantum chemical calculations to understand their electronic transitions. arkat-usa.org The thermal properties of these materials, including their glass transition and degradation temperatures, are also critical for their application in durable OLED devices. arkat-usa.org

Table 2: Performance Data of an OLED Device Using a Pyrene-Benzimidazole Derivative Emitter

| Parameter | Value | Reference |

|---|---|---|

| Emissive Layer | Compound B (non-doped) | nih.gov |

| External Quantum Efficiency (EQE) at 5.5 V | 0.35 (±0.04)% | nih.gov |

| Luminance at 5.5 V | 100 (±6) cd m⁻² | nih.gov |

| CIE Coordinates | (0.1482, 0.1300) | nih.gov |

| Highest EQE | 4.3 (±0.3)% at 3.5 V | nih.gov |

| Highest Luminance | 290 (±10) cd m⁻² at 7.5 V | nih.gov |

Development of Ligands for Transition Metal Catalysis

Substituted pyrazole derivatives are well-established as effective ligands for transition metal-catalyzed reactions. arkat-usa.org The nitrogen atoms in the pyrazole ring can coordinate to a metal center, and the substituents on the ring can be tailored to fine-tune the steric and electronic properties of the resulting metal complex. nih.gov This modulation is crucial for controlling the activity and selectivity of the catalyst.

This compound serves as a precursor for the synthesis of more complex pyrazole-based ligands. The iodo-substituent can be replaced through cross-coupling reactions to introduce phosphine, amine, or other coordinating groups, leading to the formation of bidentate or polydentate ligands. arkat-usa.org These ligands can then be complexed with various transition metals, such as palladium, ruthenium, copper, and nickel, to generate catalysts for a range of organic transformations. nih.gov

For example, pincer-type ligands incorporating protic pyrazole units have been synthesized and their coordination chemistry with transition metals has been extensively studied. nih.gov The protic nature of the pyrazole N-H can play a direct role in the catalytic cycle through proton-coupled electron transfer (PCET) processes. nih.gov

Table 3: Synthesis of Transition Metal Complexes with Pyrazolone Ligands

| Ligand Precursor | Metal Salt | Resulting Complex Type | Coordination Geometry | Reference |

|---|---|---|---|---|

| Acylpyrazolone | Alkaline Earth Metal Halides | Bidentate Acylpyrazolone Complexes | Octahedral, Pentagonal-bipyramidal, Antiprismatic | nih.gov |

| Phenyl-protected acylpyrazolone | Dirhodium tetraacetate | Axial Coordination to Dirhodium Core | --- | acs.org |

| Acylpyrazolone | Iron(III) Chloride | High-spin Fe(III) Complex | Octahedral | nih.gov |

Applications in Biochemical Research and Molecular Probes

The pyrazole scaffold is a common motif in biologically active molecules and is considered a "privileged structure" in medicinal chemistry. nih.gov Derivatives of this compound are utilized in biochemical research to probe biological processes and to develop potential therapeutic agents. chemimpex.com

Enzyme Inhibition Studies

Pyrazole derivatives have been extensively investigated as inhibitors of various enzymes due to their ability to form hydrogen bonds and other interactions with the active sites of proteins. nih.gov The this compound core can be functionalized to create potent and selective enzyme inhibitors.

For instance, pyrazole-based compounds have been synthesized and evaluated as inhibitors of N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme, as potential antibiotics. nih.gov In these studies, a pyrazole thioether scaffold was used as a bioisostere for a previously reported tetrazole series of inhibitors. nih.gov

Furthermore, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been investigated for their ability to inhibit amine oxidases. researchgate.net Additionally, newly synthesized pyrazole derivatives have demonstrated significant antioxidant effects by inhibiting NADPH oxidase activity in human platelets. nih.gov These studies highlight the potential of the pyrazole scaffold in designing molecules that can modulate the activity of key enzymes involved in various disease pathways.

Table 4: Enzyme Inhibition by Pyrazole Derivatives

| Pyrazole Derivative Class | Target Enzyme | Biological Application | Reference |

|---|---|---|---|

| Pyrazole thioethers | N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE) | Antibacterial | nih.gov |

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | Amine Oxidases | --- | researchgate.net |

| Substituted Pyrazoles (4a, 4f, 4g) | NADPH Oxidase | Antioxidant/Anti-inflammatory | nih.gov |

Receptor Binding Investigations

The investigation of how this compound derivatives interact with biological receptors is a nuanced field of study. While extensive research specifically detailing the receptor binding profiles of a broad array of this compound derivatives is limited in publicly available scientific literature, valuable insights can be drawn from structure-activity relationship (SAR) studies conducted on analogous 3-substituted pyrazole compounds. These studies are fundamental in the realm of drug discovery, as they illuminate how modifications to a molecule's structure can influence its affinity and selectivity for its intended biological target.

It is a well-established principle in medicinal chemistry that the nature and placement of substituents on the pyrazole ring are pivotal in determining a compound's receptor binding characteristics and its resulting pharmacological effects. The 3-position of the pyrazole core, in particular, has been identified as a critical location for chemical modification to fine-tune a compound's affinity and functional activity at a given receptor.

Insights from Structure-Activity Relationship (SAR) Studies of Cannabinoid Receptor Antagonists

A substantial portion of the research on pyrazole derivatives has been directed towards their role as antagonists of the cannabinoid receptor 1 (CB1). Rimonabant (B1662492), a well-known CB1 receptor antagonist, is built upon a pyrazole scaffold that is substituted at the 1, 3, 4, and 5-positions. The extensive SAR studies performed on analogs of rimonabant have shed considerable light on the significance of the substituent at the 3-position in the process of receptor recognition. nih.govresearchgate.net

In these systematic investigations, the carboxyamide group typically found at the 3-position of rimonabant was substituted with a variety of other chemical groups, such as benzylamino, dihydrooxazole, and oxazole (B20620) moieties. nih.gov The results of these studies consistently demonstrate that the 3-position plays a direct role in how the molecule is recognized by the receptor and can be a determining factor in whether the compound functions as an agonist or an antagonist. nih.gov Although these particular studies did not include a 3-iodo derivative, the methodical exploration of the chemical possibilities at this position emphasizes its critical role in the molecular interactions within the receptor's binding site. The binding affinities of these modified compounds for the CB1 receptor were typically quantified through radioligand binding assays, utilizing either [3H]SR141716A or [3H]CP55,940 as the radiolabeled ligand. nih.gov

Investigations into 3-Substituted Pyrazoles as Endothelin Receptor Antagonists

The critical nature of the 3-position in receptor binding is further supported by research into pyrazole-5-carboxylic acid derivatives that act as antagonists for the endothelin (ET) receptor. researchgate.netnih.gov In this family of compounds, the presence of a 3-(1H-indol-3-yl) group was found to be a key structural element for achieving potent antagonist activity. While this indole (B1671886) group is structurally more complex than a simple iodine atom, its placement at the 3-position was demonstrated to be essential for high-affinity binding to the endothelin receptor subtypes (ETA and ETB). The potency of these derivatives was assessed using in vitro functional assays, such as their ability to inhibit the contraction of rat thoracic aortic rings induced by endothelin-1, as well as through radioreceptor binding assays to precisely determine their affinity for the ETA and ETB receptor subtypes. nih.gov

Molecular Modeling of 3-Substituted Pyrazole Derivatives as Inhibitors of NADPH Oxidase 2

In addition to experimental binding assays, computational methods such as molecular modeling and docking have been utilized to explore the binding interactions of complex 3-substituted pyrazole derivatives. For example, inhibitors of NADPH oxidase 2 (NOX2) that are based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine framework have been the subject of computational studies to understand their mode of interaction with the enzyme's active site. mdpi.comresearchgate.netnih.gov These in silico approaches have confirmed that these inhibitors occupy the same binding site as the enzyme's natural substrate, NADPH. mdpi.comresearchgate.netnih.gov Such computational investigations offer a detailed perspective on the specific molecular interactions, including hydrogen bonding and hydrophobic forces, that dictate the binding of the 3-substituted pyrazole portion of the molecule within the protein's active site.

Receptor Binding Data for 3-Substituted Pyrazole Derivatives

The table below provides a summary of receptor binding data for a selection of 3-substituted pyrazole derivatives, illustrating the effect of modifications at the 3-position on receptor affinity. It is important to acknowledge that specific binding data for this compound derivatives were not found in the reviewed literature. The data presented here are for structurally related compounds and are intended to provide a contextual understanding of the importance of the 3-substituent.

| Compound ID | 3-Substituent | Receptor Target | Binding Affinity (Ki, nM) | Assay Type |

| Rimonabant Analog | Benzylamino | Cannabinoid Receptor 1 (CB1) | Not Specified | Radioligand Binding Assay |

| Rimonabant Analog | Dihydrooxazole | Cannabinoid Receptor 1 (CB1) | Not Specified | Radioligand Binding Assay |

| 7m | (1H-indol-3-yl) | Endothelin Receptor A (ETA) | 7.4 | Radioreceptor Assay |

| 7m | (1H-indol-3-yl) | Endothelin Receptor B (ETB) | 266 | Radioreceptor Assay |

| The binding data for the Rimonabant analogs are presented qualitatively as reported in the source material. nih.gov | ||||

| The binding data for compound 7m is from a study on pyrazole acid derivatives as endothelin receptor antagonists. nih.gov |

Q & A

Q. What are the common synthetic routes for preparing 3-iodo-1H-pyrazole derivatives?